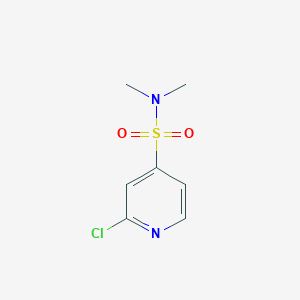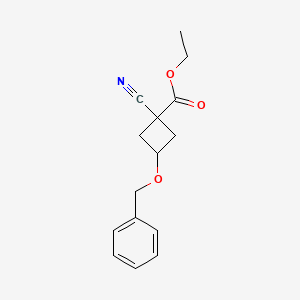
(4-methyl-1H-benzimidazol-2-yl)methylamine hydrochloride
概要
説明
(4-Methyl-1H-benzimidazol-2-yl)methylamine hydrochloride is a chemical compound with the molecular formula C9H11N3.HCl and a molecular weight of 197.66 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology . It is known for its stability and bioavailability, making it a valuable tool for various scientific studies .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-methyl-1H-benzimidazol-2-yl)methylamine hydrochloride typically involves the fusion of a benzene ring with an imidazole moiety. One common method involves the reduction of 2-nitro-4-methylacetanilide to obtain 2,5 (or 2,6)-dimethylbenzimidazole, which is then further modified to produce the desired compound . The reaction conditions often include the use of reducing agents and specific temperature controls to ensure the proper formation of the benzimidazole structure .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process typically includes the purification of the final product through crystallization or other separation techniques to achieve high purity levels suitable for research applications .
化学反応の分析
Types of Reactions: (4-Methyl-1H-benzimidazol-2-yl)methylamine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents such as sodium borohydride for reduction reactions, and halogenating agents for substitution reactions . The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield benzimidazole derivatives with additional functional groups, while reduction reactions can produce simpler amine derivatives .
科学的研究の応用
(4-Methyl-1H-benzimidazol-2-yl)methylamine hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology, it serves as a probe for studying enzyme interactions and protein functions . In medicine, it is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities . Additionally, it finds applications in the industry as a stabilizer and catalyst in various chemical processes .
作用機序
The mechanism of action of (4-methyl-1H-benzimidazol-2-yl)methylamine hydrochloride involves its interaction with specific molecular targets and pathways. It can bind to enzymes and proteins, altering their activity and function . This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of the research .
類似化合物との比較
Similar Compounds: Similar compounds to (4-methyl-1H-benzimidazol-2-yl)methylamine hydrochloride include other benzimidazole derivatives such as 2-methylbenzimidazole, 5,6-dimethylbenzimidazole, and 2-aminobenzimidazole . These compounds share a similar core structure but differ in their functional groups and substituents .
Uniqueness: What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of the methylamine group at the 2-position of the benzimidazole ring . This unique structure imparts distinct chemical and biological properties, making it a valuable compound for targeted research applications .
特性
IUPAC Name |
(4-methyl-1H-benzimidazol-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3.ClH/c1-6-3-2-4-7-9(6)12-8(5-10)11-7;/h2-4H,5,10H2,1H3,(H,11,12);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRJRUUOBEFEJKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=N2)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(3,4-Dichlorophenoxy)-5-fluorophenyl]methanol](/img/structure/B3376260.png)










![N-[(1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B3376322.png)


